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Cat. No.: B1281884 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of 4-butylpiperidine, a substituted

piperidine derivative of interest in medicinal chemistry and drug development. The document

details its chemical and physical properties, provides a plausible synthetic route with a detailed

experimental protocol, and discusses its spectral characteristics. Furthermore, this guide

explores the pharmacological potential of the piperidine scaffold, with a focus on anticancer

activity and its associated signaling pathways, as well as the specific activity of a 4-
butylpiperidine derivative as an allosteric agonist of the M1 muscarinic receptor. All

quantitative data is presented in structured tables, and key experimental workflows and

signaling pathways are visualized using diagrams in the DOT language.

Chemical and Physical Properties
4-Butylpiperidine, with the IUPAC name 4-butylpiperidine, is a saturated heterocyclic amine.

[1] Its fundamental properties are summarized below. While experimental data for some

properties of 4-butylpiperidine are not readily available, values for closely related compounds

and computational predictions are provided for reference.

Table 1: Physicochemical Properties of 4-Butylpiperidine
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Property Value Source

IUPAC Name 4-butylpiperidine [1]

Molecular Formula C₉H₁₉N [1]

Molecular Weight 141.25 g/mol [1]

CAS Number 24152-39-4 [1]

Boiling Point ~175 °C (estimated) Based on 1-butylpiperidine

Melting Point Not available

Density Not available

Solubility

Miscible with water and many

organic solvents (inferred from

piperidine)

[2][3][4]

Synthesis of 4-Butylpiperidine
A common synthetic route to 4-alkylpiperidines involves the alkylation of a pyridine precursor

followed by catalytic hydrogenation. The following section outlines a detailed experimental

protocol for the synthesis of 4-butylpiperidine from 4-picoline.

Experimental Protocol: Synthesis of 4-Butylpiperidine
Scheme 1: Synthesis of 4-Butylpiperidine from 4-Picoline

4-Picoline 4-Butylpyridine

1. n-Butyllithium
2. Propyl bromide

4-Butylpiperidine
H₂, PtO₂ (Adam's catalyst)

Click to download full resolution via product page

Caption: Reaction scheme for the synthesis of 4-Butylpiperidine.

Materials and Reagents:

4-Picoline
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n-Butyllithium (n-BuLi) in hexanes

Propyl bromide

Anhydrous diethyl ether

Saturated aqueous ammonium chloride (NH₄Cl) solution

Sodium sulfate (Na₂SO₄), anhydrous

Platinum(IV) oxide (Adam's catalyst)

Ethanol

Hydrochloric acid (HCl)

Sodium hydroxide (NaOH)

Procedure:

Step 1: Synthesis of 4-Butylpyridine

A solution of 4-picoline (1 equivalent) in anhydrous diethyl ether is prepared in a flame-dried,

three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

The flask is cooled to -78 °C using a dry ice/acetone bath.

n-Butyllithium (1.1 equivalents) is added dropwise to the cooled solution with stirring. The

solution is stirred at this temperature for 1 hour.

Propyl bromide (1.2 equivalents) is then added dropwise, and the reaction mixture is allowed

to slowly warm to room temperature and stirred overnight.

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium

chloride.

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
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The combined organic layers are washed with brine, dried over anhydrous sodium sulfate,

filtered, and the solvent is removed under reduced pressure to yield crude 4-butylpyridine.

The crude product is purified by vacuum distillation.

Step 2: Hydrogenation of 4-Butylpyridine to 4-Butylpiperidine

4-Butylpyridine (1 equivalent) is dissolved in ethanol in a high-pressure hydrogenation

vessel.

Platinum(IV) oxide (Adam's catalyst, ~1 mol%) is added to the solution.

The vessel is sealed and flushed with hydrogen gas, then pressurized to approximately 6

atmospheres.

The mixture is shaken or stirred vigorously at room temperature until the uptake of hydrogen

ceases (typically 12-24 hours).

The catalyst is removed by filtration through a pad of Celite®.

The ethanolic solution is acidified with concentrated hydrochloric acid, and the solvent is

removed under reduced pressure to yield the hydrochloride salt of 4-butylpiperidine.

The free base can be obtained by dissolving the hydrochloride salt in water, basifying with a

strong base (e.g., NaOH), and extracting with an organic solvent (e.g., diethyl ether).

The organic extracts are combined, dried over anhydrous sodium sulfate, filtered, and the

solvent is evaporated to give 4-butylpiperidine, which can be further purified by vacuum

distillation.

Spectral Data
While experimental spectra for 4-butylpiperidine are not widely available, the expected

spectral characteristics can be inferred from data on closely related compounds such as 1-

butylpiperidine and 4-tert-butylpiperidine.[5][6]

Table 2: Predicted Spectral Data for 4-Butylpiperidine
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Technique Expected Features

¹H NMR

Signals corresponding to the protons of the butyl

group (triplet for CH₃, multiplets for the three

CH₂ groups) and the piperidine ring protons.

The N-H proton will appear as a broad singlet.

¹³C NMR

Four distinct signals for the butyl group carbons

and signals for the carbons of the piperidine

ring.

IR Spectroscopy

Characteristic N-H stretching vibration around

3300-3500 cm⁻¹, C-H stretching vibrations just

below 3000 cm⁻¹, and C-N stretching in the

fingerprint region.

Mass Spectrometry

A molecular ion peak (M⁺) at m/z = 141.

Fragmentation patterns would likely involve loss

of the butyl group or cleavage of the piperidine

ring.

Pharmacological Properties and Signaling Pathways
The piperidine scaffold is a common motif in many biologically active compounds and approved

drugs.[7][8][9] Derivatives of piperidine have shown a wide range of pharmacological activities,

including anticancer, anti-inflammatory, and antifungal effects.

Anticancer Activity of Piperidine Derivatives
Piperidine and its derivatives have been investigated as potential anticancer agents.[7][8]

These compounds can modulate several critical signaling pathways that are often dysregulated

in cancer, leading to the inhibition of cell proliferation, migration, and the induction of apoptosis.

Key signaling pathways affected by piperidine derivatives include:

STAT-3 (Signal Transducer and Activator of Transcription 3): Constitutive activation of STAT3

is common in many cancers and promotes cell survival and proliferation. Some piperidine-

containing compounds have been shown to inhibit STAT3 signaling.
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NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): The NF-κB pathway

is a crucial regulator of inflammation and cell survival. Its aberrant activation is linked to

cancer development and progression. Piperidine derivatives can suppress NF-κB activation.

[7][8]

PI3K/Akt (Phosphoinositide 3-kinase/Protein Kinase B): This pathway is a central regulator of

cell growth, proliferation, and survival. Inhibition of the PI3K/Akt pathway is a key mechanism

for the anticancer effects of some piperidine compounds.[7][8][9]

Cellular Outcome

Piperidine_Derivative

STAT3NF_kB PI3K_Akt

ApoptosisProliferationSurvival

Click to download full resolution via product page

Caption: General overview of anticancer signaling pathways modulated by piperidine

derivatives.

Allosteric Agonism at the M1 Muscarinic Receptor
A derivative of 4-butylpiperidine, known as AC-42, has been identified as a selective allosteric

agonist of the M1 muscarinic acetylcholine receptor.[10] Allosteric modulators bind to a site on

the receptor that is distinct from the binding site of the endogenous ligand (orthosteric site).

This can lead to a more subtype-selective pharmacological profile, which is highly desirable in

drug development.

The M1 muscarinic receptor is a G-protein coupled receptor (GPCR) that primarily couples to

the Gq/11 family of G-proteins.[11][12][13] Activation of the M1 receptor by an agonist like AC-
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42 initiates a signaling cascade that is important in cognitive processes.

The signaling pathway is as follows:

Agonist Binding: AC-42 binds to an allosteric site on the M1 receptor.

G-Protein Activation: This binding event stabilizes an active conformation of the receptor,

leading to the activation of the associated Gq/11 G-protein.

PLC Activation: The activated α-subunit of Gq/11 stimulates the enzyme phospholipase C

(PLC).

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂)

into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).

Downstream Effects: IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the

endoplasmic reticulum, causing the release of intracellular calcium (Ca²⁺). DAG remains in

the plasma membrane and, along with the increased intracellular Ca²⁺, activates protein

kinase C (PKC). These events lead to various cellular responses.
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Caption: Signaling pathway of the M1 muscarinic receptor activated by the allosteric agonist

AC-42.

Conclusion
4-Butylpiperidine is a valuable chemical entity with potential applications in the development

of new therapeutic agents. Its synthesis is achievable through established organic chemistry

methodologies. The broader piperidine class of compounds demonstrates significant

pharmacological activity, particularly in the area of oncology, by modulating key signaling

pathways. Furthermore, the specific derivative AC-42 highlights the potential for developing

highly selective M1 muscarinic receptor agonists for the treatment of cognitive disorders.

Further research into 4-butylpiperidine and its derivatives is warranted to fully elucidate their

therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://pubmed.ncbi.nlm.nih.gov/20660086/
https://pubmed.ncbi.nlm.nih.gov/20660086/
https://pubmed.ncbi.nlm.nih.gov/20660086/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7878563/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7878563/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3876030/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3876030/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3876030/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2732705/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2732705/
https://www.benchchem.com/product/b1281884#iupac-name-for-4-butylpiperidine
https://www.benchchem.com/product/b1281884#iupac-name-for-4-butylpiperidine
https://www.benchchem.com/product/b1281884#iupac-name-for-4-butylpiperidine
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1281884?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1281884?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

